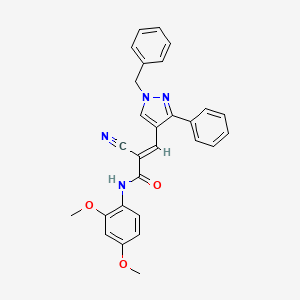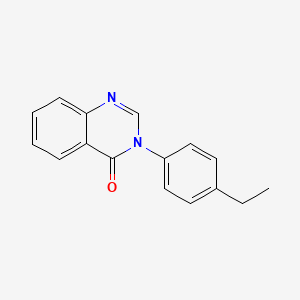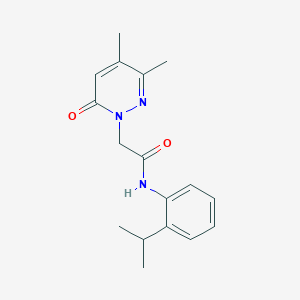
3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using different methods and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide involves its ability to inhibit various enzymes and pathways involved in cancer and inflammation. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines and reduces inflammation. This compound has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide in lab experiments is its potent anti-cancer and anti-inflammatory properties. It has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations and under controlled conditions to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the research on 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide. One direction is to study its potential use in combination with other anti-cancer and anti-inflammatory agents to enhance its efficacy. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been synthesized using different methods. One of the most commonly used methods involves the reaction of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 2-cyano-N-(2,4-dimethoxyphenyl)acetamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been studied for its various scientific research applications. It has been found to have potent anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-2-cyano-N-(2,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3/c1-34-24-13-14-25(26(16-24)35-2)30-28(33)22(17-29)15-23-19-32(18-20-9-5-3-6-10-20)31-27(23)21-11-7-4-8-12-21/h3-16,19H,18H2,1-2H3,(H,30,33)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXKRESDUWMFJQ-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3,3-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5329528.png)
![N-butyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5329535.png)

![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine](/img/structure/B5329547.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5329548.png)
![N-ethyl-N-(2-hydroxyethyl)-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5329555.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5329562.png)

![5-imino-6-{4-[(4-methylbenzyl)oxy]benzylidene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5329568.png)
![3-ethyl-1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]piperazine](/img/structure/B5329575.png)
![2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5329581.png)
![methyl {[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329595.png)
![[4-(3-fluorobenzyl)-1-pyrazin-2-ylpiperidin-4-yl]methanol](/img/structure/B5329601.png)
![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5329614.png)